molecular formula C21H29N3O4 B6499151 methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate CAS No. 952976-60-2

methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate

Cat. No. B6499151
CAS RN: 952976-60-2
M. Wt: 387.5 g/mol
InChI Key: LWVFOGWCWFTOGK-UHFFFAOYSA-N
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Description

Compounds with piperidine moieties show a wide variety of biological activities. Piperidine is a vital fundament in the production of drugs. This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .


Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . Another method involves the use of 2-pyridine derivatives of 1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray diffraction analysis . The InChI code and key can also provide information about the molecular structure .


Chemical Reactions Analysis

Chemical reactions involving similar compounds often involve catalytic protodeboronation of alkyl boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular weight can be determined .

Scientific Research Applications

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Pharmacological Applications

Piperidine derivatives have been found to have various pharmacological applications . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Antimalarial Activity

Some structurally simple synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, which causes malaria . This suggests that these compounds could potentially be used in the development of new antimalarial drugs .

Cancer Treatment

N-(piperidine-4-yl) benzamide compounds, which are piperidine derivatives, have been synthesized and investigated for their effect against cancer cells . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These compounds can be used in the synthesis of biologically active piperidines .

Multicomponent Reactions

Piperidines can be involved in multicomponent reactions, which are a type of chemical reaction in which three or more reactants combine to form a product .

Safety and Hazards

Safety information for similar compounds can often be found in their Material Safety Data Sheets (MSDS). For example, some compounds may require storage in a dark place, sealed in dry conditions, at 2-8°C .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future research directions could involve further exploration of these therapeutic applications.

properties

IUPAC Name

methyl 4-[[2-[(1-cyclopentylpiperidin-4-yl)methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-28-21(27)16-6-8-17(9-7-16)23-20(26)19(25)22-14-15-10-12-24(13-11-15)18-4-2-3-5-18/h6-9,15,18H,2-5,10-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVFOGWCWFTOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate

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